molecular formula C11H20N4O6 B13830499 Isonopaline

Isonopaline

Cat. No.: B13830499
M. Wt: 304.30 g/mol
InChI Key: LMKYZBGVKHTLTN-BQBZGAKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isonopaline is synthesized from L-arginine and 2-oxoglutaric acid . The reaction involves the formation of a diastereoisomer of nopaline, which is then separated by crystallization. The synthesis process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Isonopaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Isonopaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isonopaline involves its interaction with specific enzymes and metabolic pathways. In crown gall tumors, this compound is synthesized by the plant cells and catabolized by Agrobacterium tumefaciens . The molecular targets include enzymes involved in the synthesis and degradation of opines. The pathways involved are part of the plant’s response to bacterial infection and the bacterium’s adaptation to the plant environment .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20N4O6

Molecular Weight

304.30 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1

InChI Key

LMKYZBGVKHTLTN-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Origin of Product

United States

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